

Technical Guide: 7-Iodohept-2-yne

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Compound of Interest

Compound Name: **7-Iodohept-2-yne**

Cat. No.: **B14463455**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to **7-Iodohept-2-yne**, a key intermediate in organic synthesis.

Core Physicochemical Data

7-Iodohept-2-yne is a haloalkyne, a class of compounds recognized as versatile building blocks in a variety of synthetic transformations. Its reactivity makes it suitable for applications in cross-coupling reactions and nucleophilic additions. The fundamental quantitative data for this compound are summarized below.

Property	Value
Chemical Name	7-Iodohept-2-yne
CAS Number	70396-14-4
Molecular Formula	C ₇ H ₁₁ I
Molecular Weight	222.07 g/mol
Exact Mass	221.99092 u

Note: Molecular weight is calculated using the standard atomic weights of Carbon (12.011 g/mol), Hydrogen (1.008 g/mol), and Iodine (126.904 g/mol).

Synthetic Protocol: Preparation of 7-Iodohept-2-yne

The following is a representative experimental protocol for the synthesis of **7-Iodohept-2-yne** from its corresponding alcohol, hept-5-yn-1-ol. The procedure involves a two-step process: conversion of the alcohol to a tosylate, followed by a Finkelstein reaction to yield the final iodoalkyne.

Step 2.1: Synthesis of Hept-5-yn-1-yl Tosylate

- **Reagents & Setup:** In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hept-5-yn-1-ol (1 equivalent) in anhydrous pyridine at 0°C.
- **Reaction:** Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 5°C.
- **Monitoring:** Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).
- **Purification:** Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

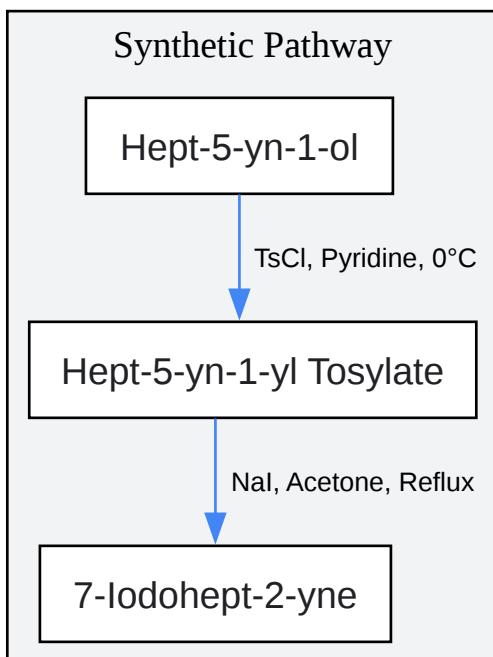
Step 2.2: Synthesis of 7-Iodohept-2-yne (Finkelstein Reaction)

- **Reagents & Setup:** In a round-bottom flask, dissolve the crude hept-5-yn-1-yl tosylate (1 equivalent) from the previous step in acetone.
- **Reaction:** Add sodium iodide (1.5 equivalents) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux.
- **Monitoring:** Stir the reaction at reflux for 12-18 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor for the disappearance of the starting material by TLC.

- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate. Evaporate the acetone solvent under reduced pressure.
- Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure **7-Iodohept-2-yne**.

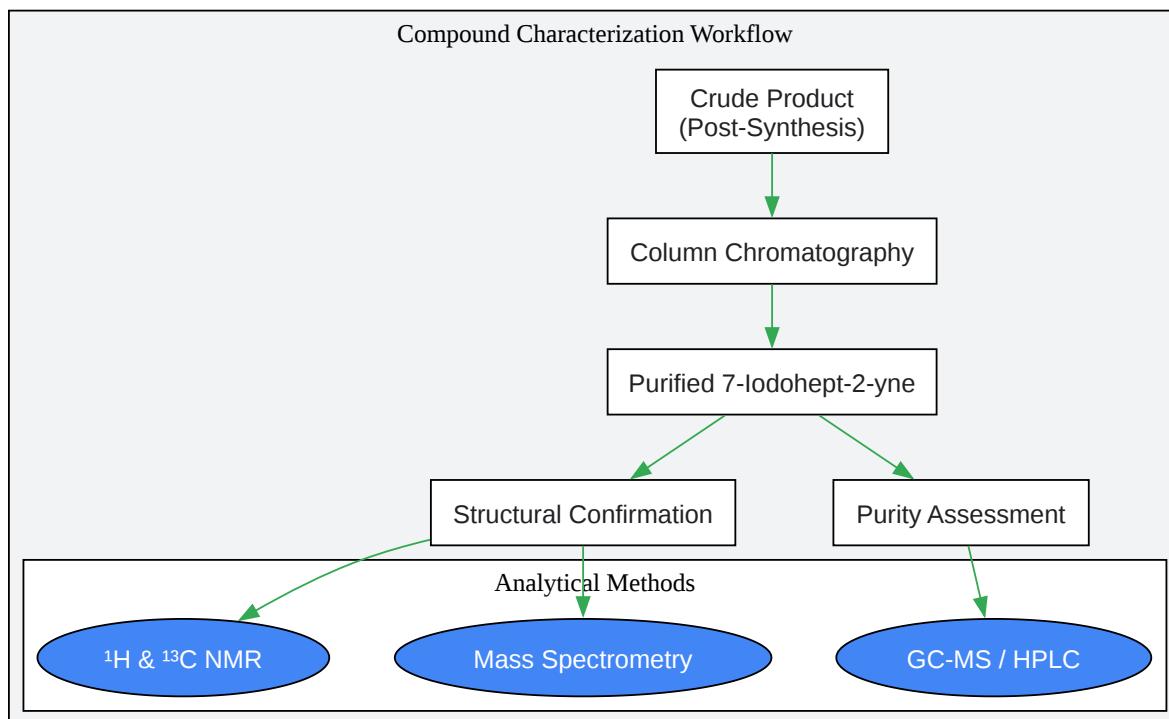
Logical & Experimental Workflows

Visualizing the process from precursor to final, characterized product is crucial for laboratory planning. The following diagrams illustrate the synthetic pathway and a general characterization workflow.



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Caption: Synthetic route to **7-Iodohept-2-yne** from the parent alcohol.



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Caption: General workflow for the purification and characterization of **7-Iodohept-2-yne**.

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